Methyl 2-formyl-1H-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-formyl-1H-indole-3-carboxylate is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and synthetic pharmaceuticals. This compound features a formyl group at the 2-position and a carboxylate group at the 3-position of the indole ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-formyl-1H-indole-3-carboxylate can be synthesized through various methods. One common approach involves the palladium-catalyzed intramolecular oxidative coupling of commercially available anilines, which are functionalized by different electron-withdrawing and -donating groups. The conversion of a variety of enamines into the relevant indole is optimized by exposing the neat mixture of reactants to microwave irradiation, obtaining the desired products in excellent yields and high regioselectivity .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar palladium-catalyzed reactions. The use of microwave irradiation in industrial settings can enhance reaction rates and yields, making the process more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-formyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: The major product is methyl 2-carboxyl-1H-indole-3-carboxylate.
Reduction: The major product is methyl 2-hydroxymethyl-1H-indole-3-carboxylate.
Substitution: Products vary depending on the substituent introduced to the indole ring.
Scientific Research Applications
Methyl 2-formyl-1H-indole-3-carboxylate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-formyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, indole derivatives are known to interact with enzymes and receptors, modulating their activity. The formyl and carboxylate groups play crucial roles in binding to these targets, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Methyl indole-3-carboxylate: Lacks the formyl group at the 2-position.
1-Methylindole-3-carboxaldehyde: Has a methyl group at the 1-position instead of a formyl group at the 2-position.
2-Methyl-1H-indole-3-carboxylate: Features a methyl group at the 2-position instead of a formyl group.
Uniqueness
Methyl 2-formyl-1H-indole-3-carboxylate is unique due to the presence of both formyl and carboxylate groups on the indole ring. This dual functionality allows for diverse chemical reactivity and makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C11H9NO3 |
---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
methyl 2-formyl-1H-indole-3-carboxylate |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)10-7-4-2-3-5-8(7)12-9(10)6-13/h2-6,12H,1H3 |
InChI Key |
LYYPUXVUSNHFPL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(NC2=CC=CC=C21)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.